![molecular formula C12H11F2N3O2 B3060423 2,4(1H,3H)-Quinazolinedione, 3-amino-1-cyclopropyl-6,7-difluoro-8-methyl- CAS No. 351368-44-0](/img/structure/B3060423.png)
2,4(1H,3H)-Quinazolinedione, 3-amino-1-cyclopropyl-6,7-difluoro-8-methyl-
Overview
Description
2,4(1H,3H)-Quinazolinedione, 3-amino-1-cyclopropyl-6,7-difluoro-8-methyl- is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is commonly referred to as QCF-011 or PF-06700841 and belongs to the class of quinazoline derivatives.
Mechanism of Action
The mechanism of action of QCF-011 involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme involved in DNA repair, and its inhibition leads to the accumulation of DNA damage and ultimately cell death. QCF-011 has been shown to have high selectivity for PARP and does not affect other enzymes involved in DNA repair.
Biochemical and Physiological Effects
QCF-011 has been shown to have several biochemical and physiological effects. In addition to its antitumor activity, QCF-011 has been shown to have anti-inflammatory effects. Studies have also shown that QCF-011 can improve glucose tolerance and insulin sensitivity, making it a potential treatment for type 2 diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of QCF-011 for lab experiments is its high selectivity for PARP, which makes it a useful tool for studying the role of PARP in DNA repair. However, one of the limitations of QCF-011 is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on QCF-011. One area of research is the development of more efficient synthesis methods to improve the yield and purity of QCF-011. Another area of research is the investigation of the potential therapeutic applications of QCF-011 beyond cancer and diabetes, such as in neurodegenerative diseases. Finally, there is a need for further studies to investigate the safety and toxicity of QCF-011 in vivo.
Scientific Research Applications
QCF-011 has been the subject of several scientific research studies due to its potential therapeutic applications. One of the primary areas of research has been its use as a treatment for cancer. Studies have shown that QCF-011 has potent antitumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer.
properties
IUPAC Name |
3-amino-1-cyclopropyl-6,7-difluoro-8-methylquinazoline-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O2/c1-5-9(14)8(13)4-7-10(5)16(6-2-3-6)12(19)17(15)11(7)18/h4,6H,2-3,15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIVFMAMROTIED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C1F)F)C(=O)N(C(=O)N2C3CC3)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457337 | |
Record name | 3-amino-1-cyclopropyl-6,7-difluoro-8-methyl-1H-quinazoline-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
351368-44-0 | |
Record name | 3-amino-1-cyclopropyl-6,7-difluoro-8-methyl-1H-quinazoline-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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